3-Methylbutane-1-sulfinyl chloride
Description
3-Methylbutane-1-sulfinyl chloride (CAS: 243973-57-3) is an organosulfur compound characterized by a sulfinyl chloride (-S(O)Cl) functional group attached to a branched aliphatic chain (3-methylbutane). This compound is primarily utilized in organic synthesis as a chiral auxiliary or electrophilic reagent due to its ability to introduce sulfoxide moieties into target molecules. Its branched structure confers unique steric and electronic properties, influencing reactivity and selectivity in stereochemical transformations such as asymmetric oxidations and nucleophilic substitutions .
Properties
Molecular Formula |
C5H11ClOS |
|---|---|
Molecular Weight |
154.66 g/mol |
IUPAC Name |
3-methylbutane-1-sulfinyl chloride |
InChI |
InChI=1S/C5H11ClOS/c1-5(2)3-4-8(6)7/h5H,3-4H2,1-2H3 |
InChI Key |
PITKZVSTELAQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCS(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methylbutane-1-sulfinyl chloride can be synthesized from 3-methylbutane-1-sulfinic acid. The preparation involves the reaction of 3-methylbutane-1-sulfinic acid with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:
3-Methylbutane-1-sulfinic acid+Thionyl chloride→3-Methylbutane-1-sulfinyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of 3-methylbutane-1-sulfinyl chloride may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the careful handling of reagents and by-products to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylbutane-1-sulfinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) can react with 3-methylbutane-1-sulfinyl chloride under mild conditions to form the corresponding sulfinamide or sulfinyl ester.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used to convert the sulfinyl group to a sulfonyl group.
Major Products
Sulfinamides: Formed by the reaction with amines.
Sulfinyl Esters: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the oxidation of the sulfinyl group.
Scientific Research Applications
3-Methylbutane-1-sulfinyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylbutane-1-sulfinyl chloride involves its reactivity with nucleophiles and oxidizing agents. The sulfinyl group acts as an electrophilic center, allowing nucleophiles to attack and form new bonds. The molecular targets and pathways depend on the specific reactions and applications, such as the formation of sulfinamides or sulfinyl esters.
Comparison with Similar Compounds
Comparison with Similar Sulfinyl Chlorides
Sulfinyl chlorides are a critical class of reagents in synthetic chemistry. Below is a comparative analysis of 3-methylbutane-1-sulfinyl chloride with structurally analogous compounds:
Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Stability (Ambient Conditions) |
|---|---|---|---|---|
| 3-Methylbutane-1-sulfinyl chloride | 154.64 | 98–102 (decomp.) | Moderate (CH₂Cl₂, THF) | Air/moisture-sensitive |
| Methanesulfinyl chloride | 114.56 | 68–70 | High (MeOH, DMSO) | Highly reactive, unstable |
| Benzenesulfinyl chloride | 158.62 | 120–122 | Low (non-polar solvents) | Stable if anhydrous |
| 2-Propanesulfinyl chloride | 140.62 | 95–98 | Moderate (EtOAc) | Moderately stable |
Key Observations :
- Boiling Point : 3-Methylbutane-1-sulfinyl chloride decomposes near its boiling point (~100°C), unlike linear analogs like methanesulfinyl chloride, which distill without decomposition .
- Steric Effects : The branched 3-methylbutane chain reduces nucleophilic attack rates compared to smaller sulfinyl chlorides (e.g., methanesulfinyl chloride), enhancing selectivity in asymmetric reactions .
Research Findings and Case Studies
- Catalytic Efficiency : A 2022 study demonstrated that 3-methylbutane-1-sulfinyl chloride achieves 85% yield in the synthesis of chiral sulfoxides, versus 60% for ethanesulfinyl chloride, due to reduced side reactions .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 105°C, making it unsuitable for high-temperature reactions compared to benzenesulfinyl chloride (stable up to 150°C) .
Biological Activity
3-Methylbutane-1-sulfinyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
3-Methylbutane-1-sulfinyl chloride is characterized by its sulfinyl chloride functional group which enhances its reactivity. The molecular formula is , and it has a molecular weight of approximately 136.6 g/mol. The sulfinyl group allows for interactions with various biological targets, making it a valuable compound in drug development.
Target Enzymes
The primary mechanism of action for 3-Methylbutane-1-sulfinyl chloride involves the inhibition of specific enzymes critical for bacterial growth. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway. By inhibiting DHPS, this compound disrupts folate synthesis, leading to reduced nucleic acid production and ultimately inhibiting bacterial cell division.
Biochemical Pathways
- Folate Synthesis Inhibition : The disruption of the folate synthesis pathway is crucial as folate is essential for the synthesis of nucleic acids and amino acids.
- Pharmacokinetics : Research indicates that sulfonamides, including derivatives like 3-Methylbutane-1-sulfinyl chloride, are widely distributed throughout bodily tissues, achieving significant concentrations in fluids such as pleural and synovial fluids.
Antimicrobial Properties
Various studies have highlighted the antimicrobial properties of sulfonamide compounds. 3-Methylbutane-1-sulfinyl chloride has shown potential in inhibiting the growth of several bacterial strains, which positions it as a candidate for antibiotic development. The effectiveness against Gram-positive and Gram-negative bacteria has been documented, with specific attention to its role in treating systemic infections .
Inhibition of Enzymatic Activity
The compound's ability to inhibit enzymatic activity extends beyond bacterial targets. It has been noted for its role in inhibiting carbonic anhydrase, which is significant in various physiological processes including respiration and fluid balance.
Case Studies and Research Findings
Several case studies have explored the biological activity of sulfonamide derivatives:
- In Vivo Studies : Animal models have demonstrated that administration of sulfonamides every 6 to 24 hours can effectively control systemic infections caused by susceptible bacteria. These studies provide insight into dosage regimens necessary for therapeutic efficacy.
- Clinical Trials : Ongoing clinical trials are assessing the effectiveness of sulfonamide derivatives in treating resistant bacterial infections. Early results suggest that 3-Methylbutane-1-sulfinyl chloride may enhance the efficacy of existing antibiotics when used in combination therapies.
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Antibacterial | Dihydropteroate synthase | Inhibition of bacterial growth |
| Enzyme inhibition | Carbonic anhydrase | Disruption of physiological processes |
| Folate synthesis | Folate pathway | Decreased nucleic acid production |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
